Histone-H2A-(107-122)-Ac-OH
Description
Overview of Chromatin Organization and Nucleosome Structure
To accommodate the vast length of DNA within the confines of the nucleus, it is meticulously organized into a condensed structure called chromatin. savemyexams.com The fundamental repeating unit of chromatin is the nucleosome. wikipedia.orgbyjus.com A nucleosome consists of a segment of DNA wound approximately 1.67 times around a core of eight histone proteins. wikipedia.org This core, known as the histone octamer, is comprised of two copies each of the four core histones: H2A, H2B, H3, and H4. allen.in These histone proteins are rich in positively charged amino acids, such as lysine (B10760008) and arginine, which facilitates their interaction with the negatively charged phosphate (B84403) backbone of DNA. allen.inbioninja.com.au Adjacent nucleosomes are connected by a stretch of linker DNA, and an additional histone, H1, often binds to this linker DNA, further stabilizing the chromatin structure. savemyexams.combioninja.com.au This "beads-on-a-string" arrangement represents the primary level of chromatin organization, which is then further coiled and compacted into higher-order structures. savemyexams.com
The Role of Histone H2A in Chromatin Architecture
A key feature of histone H2A is the presence of both N-terminal and C-terminal tails that extend from the nucleosome core. plos.org While the N-terminal tails of all core histones are well-studied sites for post-translational modifications, the C-terminal tail of H2A is unique and protrudes from the nucleosome at the point where DNA enters and exits. plos.org This strategic positioning allows the H2A C-terminus to influence chromatin dynamics, remodeling, and interactions with other proteins, such as the linker histone H1. plos.org The substitution of the canonical H2A with its variants, such as H2A.Z, H2A.X, and macroH2A, can profoundly alter local chromatin structure and modulate DNA accessibility, thereby impacting gene regulation and DNA damage repair. mdpi.comnih.gov
Significance of Histone Acetylation as an Epigenetic Mark
Histone acetylation is one of the most extensively studied PTMs and is generally associated with a more relaxed chromatin structure, known as euchromatin, which allows for greater access of the transcriptional machinery to the DNA, leading to gene activation. abcam.comwikipedia.org The process of acetylation involves the transfer of an acetyl group from acetyl-CoA to the lysine residues on the histone tails, a reaction catalyzed by enzymes called histone acetyltransferases (HATs). frontiersin.org
This modification neutralizes the positive charge of the lysine residue, thereby weakening the electrostatic interaction between the histone tail and the negatively charged DNA. wikipedia.org This "loosening" of the chromatin structure makes the DNA more accessible for transcription. wikipedia.org Conversely, the removal of acetyl groups by histone deacetylases (HDACs) restores the positive charge, leading to a more condensed chromatin state (heterochromatin) and transcriptional repression. wikipedia.orgbmglabtech.com The balance between HAT and HDAC activity is therefore crucial for regulating gene expression, and its dysregulation has been implicated in various diseases, including cancer. wikipedia.orgoncotarget.com The acetylated histone marks serve as recognition sites for proteins containing a specific domain called a bromodomain, which are often components of transcriptional activation complexes. wikipedia.org
The synthetic peptide Histone-H2A-(107-122)-Ac-OH represents a specific region of the H2A C-terminal tail that has been acetylated. targetmol.comszabo-scandic.com This peptide, with the sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH, is a valuable tool for studying the specific effects of acetylation at this C-terminal location. targetmol.comsmolecule.com Research using such peptides helps to elucidate how specific histone modifications influence chromatin dynamics, protein-protein interactions, and ultimately, gene expression. smolecule.com
Properties
Molecular Formula |
C81H140N20O23 |
|---|---|
Molecular Weight |
1762.1 |
Origin of Product |
United States |
Molecular Characteristics and Context of Histone H2a 107 122 Ac Oh
Structural Definition of the Histone H2A C-Terminal Domain and its Accessible Tails
Histone H2A, a key component of the nucleosome, is comprised of a globular domain and two tails, one at the N-terminus and one at the C-terminus. wikipedia.org Unlike the other core histones (H2B, H3, and H4) which only have protruding N-terminal tails, H2A possesses an additional accessible C-terminal tail. nih.govresearchgate.net This C-terminal domain is a critical player in chromatin architecture and function. epigenie.comebi.ac.uk
The region encompassing amino acids 107-122 is part of this C-terminal tail. szabo-scandic.comsmolecule.comglpbio.combpsbioscience.com This tail is largely unstructured and protrudes from the nucleosome core particle, positioning it to interact with DNA and other proteins. researchgate.netresearchgate.net Specifically, the H2A C-terminus is situated near the point where DNA enters and exits the nucleosome. researchgate.netoup.com Molecular dynamics simulations have revealed that the H2A C-terminus can adopt different conformations, influencing its interaction with the linker DNA that connects nucleosomes. researchgate.net
Identification of Lysine (B10760008) Residues within the 107-122 Region as Potential Acetylation Sites
The amino acid sequence of the Histone-H2A-(107-122)-Ac-OH peptide is Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH. smolecule.comglpbio.combpsbioscience.com This sequence contains two lysine (Lys) residues, which are primary targets for a variety of post-translational modifications, including acetylation.
While specific acetylation of lysines within the 107-122 fragment itself is a subject of detailed study, the broader C-terminal region of H2A is known to be a hub for modifications. For instance, studies have identified biotinylation sites at lysines 125, 127, and 129 in the C-terminus of human histone H2A. nih.govunl.edunih.govscispace.com The presence of lysine residues in the 107-122 segment makes them plausible candidates for acetylation, a modification that plays a crucial role in regulating chromatin structure and function.
Significance of Acetylation within the H2A C-Terminal Region
Acetylation of histone tails, a process catalyzed by histone acetyltransferases (HATs), is a fundamental mechanism in epigenetic regulation. bohrium.comwikipedia.org This modification neutralizes the positive charge of the lysine residue, which has profound consequences for chromatin structure. bohrium.com While much attention has been focused on N-terminal tail modifications, acetylation within the H2A C-terminal region is also of significant importance. wikipedia.orgszabo-scandic.comnih.govbohrium.com
The addition of an acetyl group can disrupt the electrostatic interactions between the histone tails and the negatively charged DNA backbone. utoronto.ca This can lead to a more "open" or relaxed chromatin structure, making the DNA more accessible to transcription factors and the cellular machinery responsible for gene expression. utoronto.capnas.org Furthermore, acetylated lysines can act as docking sites for proteins containing bromodomains, which are specialized modules that recognize and bind to acetyl-lysine motifs, further influencing downstream cellular processes. wikipedia.org
Implications of Acetylation on Nucleosome Stability and DNA Accessibility
The acetylation of histone tails has a direct impact on the stability of the nucleosome and the accessibility of the associated DNA. nih.govepigenie.comszabo-scandic.comsmolecule.comglpbio.comresearchgate.netunl.edubohrium.compnas.orgscholaris.ca Acetylation of H2A, in particular, has been shown to significantly increase the dynamics of the nucleosome. pnas.org
Studies have demonstrated that acetylation of H2A/H2B tails can weaken the strong interactions between histones and DNA, particularly at off-dyad locations. bohrium.com This destabilization can lead to increased DNA accessibility, making it more susceptible to digestion by nucleases and more available for processes like DNA repair. pnas.org The acetylation of H2A has been linked to a more relaxed chromatin state, facilitating transcriptional activation. smolecule.com This is because the altered charge landscape and structural changes make it easier for RNA polymerase and other transcription factors to bind to the DNA. pnas.org
Contextual Importance of Histone H2A Variants (e.g., H2A.Z, H2A.X) and their C-Terminal Modifications
The histone H2A family is the most diverse among the core histones, with several variants that can replace the canonical H2A in the nucleosome. nih.govoup.compnas.orgplos.org These variants, such as H2A.Z and H2A.X, have distinct C-terminal tails that are subject to specific post-translational modifications, conferring unique functional properties to the chromatin regions where they are incorporated. nih.govoup.complos.org
H2A.Z: This variant is often associated with both active and poised gene promoters. nih.govtandfonline.com Acetylation of H2A.Z is a key modification linked to transcriptional activation. scholaris.canih.govtandfonline.commdpi.complos.org The acetylated form of H2A.Z is thought to create a more open and dynamic chromatin environment, facilitating gene expression. nih.govmdpi.com
H2A.X: This variant is characterized by a unique C-terminal motif that becomes phosphorylated in response to DNA damage. wikipedia.orgoup.compnas.org This phosphorylation event, creating γH2A.X, is a critical signal for the recruitment of DNA repair machinery. epigenie.com In addition to phosphorylation, the C-terminus of H2A.X can undergo other modifications that influence its function in maintaining genome integrity. rsc.org
The study of specific modified peptides like this compound provides valuable insights into the complex regulatory code of histone modifications. Understanding how acetylation at defined sites within the H2A C-terminal tail influences nucleosome dynamics is crucial for deciphering the mechanisms that govern gene expression and other DNA-templated processes.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH | smolecule.comglpbio.combpsbioscience.com |
| Molecular Weight | 1762.1 Da | smolecule.combpsbioscience.com |
| Amino Acid Range | 107-122 | szabo-scandic.com |
Table 2: Key Histone H2A Variants and C-Terminal Features
| Variant | Key C-Terminal Feature | Primary Function | Source |
| H2A.Z | Subject to acetylation | Transcriptional regulation | nih.govtandfonline.commdpi.com |
| H2A.X | SQEY motif, subject to phosphorylation | DNA damage response | wikipedia.orgoup.compnas.org |
Enzymatic Regulation of H2a Acetylation
Histone Acetyltransferases (HATs) Orchestrating H2A Acetylation
Histone Acetyltransferases (HATs) are enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the ε-amino group of lysine (B10760008) residues on histone proteins. nih.gov This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between the histone tails and the negatively charged DNA backbone. nih.govwikipedia.org This "uncoiling" of the chromatin structure can lead to a more relaxed or "open" state, making the DNA more accessible to transcription factors and other regulatory proteins, generally promoting gene transcription. wikipedia.orgkhanacademy.org
HATs are broadly categorized into two main types based on their subcellular localization and substrate specificity. Type A HATs are found in the nucleus and are responsible for acetylating nucleosomal histones within the chromatin context to regulate gene expression. wikipedia.orgepigenie.com Type B HATs are located in the cytoplasm and acetylate newly synthesized histones before their assembly into nucleosomes. nih.govepigenie.com
Specific HAT Complexes and Subunits (e.g., TIP60, CBP, p300, GCN5)
Several HATs and their associated complexes have been identified to acetylate histone H2A. These complexes are often large, multi-subunit assemblies where the catalytic subunit is accompanied by other proteins that regulate its activity and substrate specificity.
TIP60 (Tat-interactive protein 60 kDa): A member of the MYST family of HATs, TIP60 is a key acetyltransferase for histone H2A. wikipedia.orgresearchgate.net It has been shown to acetylate H2A at lysine 5 (H2AK5ac). researchgate.net The activity of TIP60 is crucial for various cellular processes, including the DNA damage response and transcriptional regulation. nih.gov
CBP (CREB-binding protein) and p300: These two closely related proteins are transcriptional co-activators with intrinsic HAT activity. embopress.orgmedchemexpress.com They belong to their own family of HATs and are known to acetylate all four core histones, including H2A. nih.gov CBP and p300 are often recruited to specific gene promoters by transcription factors, where they contribute to the activation of gene expression. embopress.orgembopress.org
GCN5 (General control non-derepressible 5): As the catalytic subunit of several HAT complexes, including the SAGA (Spt-Ada-Gcn5-acetyltransferase) complex, GCN5 plays a significant role in histone acetylation. nih.govnih.gov While primarily known for acetylating histones H3 and H4, some studies suggest that GCN5-containing complexes can also weakly acetylate H2A. nih.gov
| HAT Complex/Subunit | Family | Known H2A Lysine Targets | Primary Function |
|---|---|---|---|
| TIP60 (KAT5) | MYST | K5 | DNA damage response, transcriptional regulation |
| CBP/p300 (KAT3A/B) | CBP/p300 | Multiple lysines | Transcriptional co-activation |
| GCN5 (KAT2A) | GNAT | Weak activity reported | Transcriptional co-activation, primarily for H3 |
Mechanisms of Acetyl Group Transfer to Histone H2A
The catalytic mechanism of HATs involves the transfer of an acetyl group from acetyl-CoA to the lysine residue on the histone tail. alevelbiology.co.uk This is a bi-substrate reaction. nih.gov The process generally follows an ordered sequential mechanism where acetyl-CoA binds to the enzyme first, followed by the histone substrate. cambridge.org After the transfer of the acetyl group to the lysine, the acetylated histone and coenzyme A are released. nih.gov The specificity of this reaction is determined by the structure of the HAT domain and its interaction with the specific histone substrate. epigenie.com
Histone Deacetylases (HDACs) Mediating Deacetylation of H2A
The process of histone acetylation is reversible, thanks to the action of Histone Deacetylases (HDACs). researchgate.netnih.gov These enzymes catalyze the removal of acetyl groups from lysine residues on histone tails, thereby restoring the positive charge and promoting a more condensed chromatin structure. wikipedia.orgyoutube.com This "closing" of the chromatin generally leads to transcriptional repression. cusabio.comnih.gov The dynamic interplay between HATs and HDACs ensures a precise and rapid regulation of gene expression in response to cellular signals. epigentek.comresearchgate.net
Classification and Substrate Specificity of HDAC Families
HDACs are grouped into different classes based on their sequence homology to yeast HDACs and their catalytic mechanism. nih.gov In humans, there are 18 HDAC enzymes divided into four classes. nih.gov
Class I HDACs (HDAC1, 2, 3, and 8): These are primarily localized to the nucleus and are homologous to the yeast Rpd3 deacetylase. nih.govembopress.org They are known to deacetylate all four core histones, including H2A. nih.gov
Class II HDACs: These can shuttle between the nucleus and the cytoplasm and are related to the yeast Hda1 deacetylase. They are further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10). embopress.org
Class III HDACs (Sirtuins): These enzymes are distinct from the other classes as their activity is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov
Class IV HDACs (HDAC11): This class contains only HDAC11, which shares features with both Class I and Class II HDACs. embopress.orgyoutube.com
The substrate specificity of HDACs can be influenced by their association with larger multi-protein complexes. nih.gov
| Class | Members | Cofactor | Cellular Localization | Notes |
|---|---|---|---|---|
| Class I | HDAC1, 2, 3, 8 | Zn²⁺ | Primarily nucleus | Broad substrate specificity including H2A. |
| Class IIa | HDAC4, 5, 7, 9 | Zn²⁺ | Nucleus and cytoplasm | Can be regulated by phosphorylation. |
| Class IIb | HDAC6, 10 | Zn²⁺ | Primarily cytoplasm | HDAC6 has two catalytic domains. |
| Class III (Sirtuins) | SIRT1-7 | NAD⁺ | Nucleus, cytoplasm, mitochondria | Structurally and mechanistically distinct. |
| Class IV | HDAC11 | Zn²⁺ | Nucleus | Shares features with Class I and II. |
Mechanisms of Acetyl Group Removal from Histone H2A
The deacetylation reaction catalyzed by Class I, II, and IV HDACs involves a zinc-dependent mechanism. nih.gov The zinc ion in the active site activates a water molecule, which then attacks the carbonyl carbon of the acetyl group on the lysine residue. This leads to the cleavage of the amide bond and the release of acetate, restoring the primary amine on the lysine. youtube.com The mechanism for Class III HDACs, the sirtuins, is different and involves the cleavage of NAD+. nih.gov
Regulatory Networks Governing HAT and HDAC Activity on Histone H2A
The activities of HATs and HDACs are tightly regulated within the cell to ensure proper control of gene expression. embopress.orgnih.gov This regulation occurs at multiple levels, including transcriptional control of the enzyme-encoding genes, post-translational modifications of the enzymes themselves, and their recruitment to specific genomic loci by transcription factors and other DNA-binding proteins. nih.gov
For instance, the expression of certain HATs and HDACs can be cell-cycle regulated or induced by specific signaling pathways. nih.gov Furthermore, the catalytic activity of these enzymes can be modulated by phosphorylation, ubiquitination, and other post-translational modifications. nih.gov The physical interaction between HATs and HDACs within the same regulatory complexes has also been observed, suggesting a highly dynamic and coordinated regulation of histone acetylation. researchgate.net This intricate network of regulation allows the cell to fine-tune the acetylation status of histone H2A and other histones, thereby orchestrating complex patterns of gene expression in response to developmental cues and environmental stimuli. embopress.orgoup.com
Recognition and Effector Mechanisms of Acetylated H2a Marks
Identification and Characterization of "Reader" Proteins for Acetylated Lysines
The recruitment of specific binding proteins, or "readers," to acetylated histones is a fundamental mechanism for decoding the histone code. abcam.com These reader proteins contain specialized domains that recognize and bind to acetyl-lysine residues, thereby recruiting additional factors to modulate chromatin structure and gene expression. cellsignal.comnih.gov
Bromodomain-Containing Proteins and their Interaction with Acetylated H2A
Bromodomains are a conserved structural motif of approximately 110 amino acids that specifically recognize and bind to acetylated lysine (B10760008) residues on histone tails. nih.govsemanticscholar.org This interaction is a key mechanism for translating histone acetylation into downstream biological effects. oup.com The binding pocket of a bromodomain is hydrophobic and accommodates the acetyl-lysine, leading to the recruitment of protein complexes that can influence transcription and chromatin remodeling. biorxiv.org
Several bromodomain-containing proteins have been shown to interact with acetylated H2A, although often in the context of the histone variant H2A.Z, which shares significant sequence identity with canonical H2A.
BPTF (Bromodomain and PHD finger-containing Transcription Factor): The bromodomain of BPTF, a component of the NURF chromatin remodeling complex, has been shown to bind to acetylated H2A.Z. nih.gov Studies using protein-observed fluorine nuclear magnetic resonance (PrOF NMR) spectroscopy identified that a diacetylated pattern on H2A.Z at lysines 4 and 11 (AcK4,11) exhibited the highest affinity for the BPTF bromodomain, with a dissociation constant (Kd) of 780 µM. nih.govcabidigitallibrary.org This interaction, although transient, is thought to contribute to the recruitment of the remodeling machinery to specific chromatin locations. nih.gov
BRD2: A member of the Bromodomain and Extra-Terminal domain (BET) family, BRD2 has been identified as a key reader of acetylated chromatin. nih.gov While BRD2 primarily recognizes acetylated histone H4, particularly at lysine 12 (H4K12ac), its recruitment is significantly enhanced by the presence of H2A.Z. researchgate.netresearchgate.net This suggests a cooperative mechanism where a combination of H2A.Z and H4 acetylation creates a composite binding surface for BRD2, linking this reader protein to transcriptionally active regions. researchgate.net
p300/CBP: The paralogous histone acetyltransferases (HATs) p300 and CBP also contain a bromodomain. This allows them to not only "write" acetylation marks but also "read" them. The p300 bromodomain can interact with acetylated histones, and this interaction enhances its HAT activity. researchgate.netresearchgate.net Specifically, the binding of the p300 bromodomain to acetylated H4 tails stimulates the acetylation of H2A.Z, demonstrating a "read-write" mechanism that propagates acetylation signals. researchgate.net
| Bromodomain Protein | Recognized Acetylated Mark on H2A/H2A.Z | Dissociation Constant (Kd) | Functional Consequence |
|---|---|---|---|
| BPTF | H2A.Z AcK4,11 | 780 µM | Recruitment of NURF chromatin remodeling complex |
| BRD2 | Interaction enhanced by H2A.Z in combination with H4ac | N/A | Recruitment of transcriptional machinery |
| p300/CBP | Interaction with acetylated histones enhances H2A.Z acetylation | N/A | "Read-write" mechanism for propagating acetylation |
Other Acetyl-Lysine Binding Modules
While bromodomains are the most well-known acetyl-lysine readers, other protein modules have also been identified that perform this function. cellsignal.com
YEATS Domains: The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is another module that has been identified as a reader of acetylated histones. nih.govresearchgate.net The YEATS domain of GAS41 (Glioma-amplified sequence 41), a component of chromatin remodeling complexes like SWR1 that deposit the histone variant H2A.Z, has been shown to recognize acetylated histones. nih.govresearchgate.net While its primary specificity is for acetylated H3, its role within an H2A.Z deposition complex highlights the intricate crosstalk between different histone modifications. The recognition of histone acetylation by the GAS41 YEATS domain is crucial for the proper deposition of H2A.Z into chromatin, linking the "reading" of one histone mark to the establishment of another. nih.gov
Allosteric Effects of Acetylation on Protein-Protein and Protein-DNA Interactions
The addition of an acetyl group to a lysine residue on H2A has direct biophysical consequences that extend beyond the recruitment of reader proteins. Acetylation neutralizes the positive charge of the lysine side chain, which can allosterically modulate both protein-protein and protein-DNA interactions. cellsignal.compnas.org
The lysine-rich N-terminal tails of histones are positively charged and engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. pnas.org Neutralizing this charge through acetylation weakens these histone tail-DNA interactions. pnas.org This can lead to a "loosening" of the DNA from the histone octamer surface, increasing the accessibility of the DNA to other proteins, such as transcription factors and DNA repair machinery. pnas.orgresearchgate.net
Recent studies using NMR spectroscopy have shown that acetylation of H2A, in particular, has a significant effect on the structural dynamics of the nucleosome core. pnas.org This contrasts with the acetylation of other core histones, where the dynamic changes are more restricted to the histone tails. pnas.org Acetylation of H2A leads to increased DNA accessibility to nucleases and ligases, suggesting a direct structural alteration of the nucleosome. pnas.org This effect can be synergistic, with even greater increases in accessibility observed when H2A and another histone within the same nucleosome are acetylated. pnas.org
Furthermore, the altered conformation of the acetylated histone tail can influence its interaction with other proteins. For instance, the deubiquitinase 2A-DUB, which removes ubiquitin from H2A, shows increased activity on nucleosomes that are hyperacetylated. nih.gov This suggests that the acetylation status of the nucleosome can allosterically regulate the activity of enzymes that modify other post-translational modifications on H2A, demonstrating a sophisticated level of crosstalk between different histone marks. nih.gov
Modulation of Higher-Order Chromatin Structure by Acetylated H2A
The impact of H2A acetylation extends from the level of the individual nucleosome to the architecture of higher-order chromatin structures. Chromatin is not a static entity but is dynamically folded into progressively more compact structures, culminating in the chromosome. The interactions between adjacent nucleosomes are critical for this folding process.
Histone acetylation, by neutralizing the positive charge of lysine residues, weakens the electrostatic interactions that are crucial for chromatin compaction. nih.gov The N-terminal tails of histones, particularly that of H4, are known to interact with an "acidic patch" on the surface of the H2A-H2B dimer of neighboring nucleosomes. pnas.org This interaction is a key driver of the folding of the nucleosomal array into the more compact 30-nanometer fiber.
Functional Significance in Cellular Processes
Regulation of Gene Expression and Transcriptional Output
Histone acetylation is a well-established marker of transcriptionally active chromatin. nih.govnih.gov The addition of acetyl groups to lysine (B10760008) residues on histone tails neutralizes their positive charge, weakening the interaction between histones and the negatively charged DNA backbone. wikipedia.orgyoutube.com This leads to a more relaxed chromatin structure, known as euchromatin, which allows for greater access of transcription factors and RNA polymerase to the DNA, thereby promoting gene expression. wikipedia.orgyoutube.com
Acetylation of histone H2A is a hallmark of euchromatin, the less condensed form of chromatin that is associated with active gene transcription. wikipedia.orgnih.gov By reducing the electrostatic interactions between histones and DNA, acetylation facilitates the unwinding of chromatin, making gene promoters and enhancer regions more accessible to the transcriptional machinery. wikipedia.orgembopress.org This "open" chromatin state is a prerequisite for the initiation of transcription. The presence of acetylated H2A is often correlated with high levels of gene activity. nih.gov
Gene promoters can exist in various states of activity, including poised and active states. Acetylated H2A plays a distinct role in defining these states. In some instances, promoters of inactive genes may be marked by the histone variant H2A.Z in a deacetylated state. nih.gov Conversely, the acetylated form of H2A.Z is localized at the transcription start sites of active genes. nih.gov The transition from a poised to an active promoter state is often accompanied by an increase in H2A acetylation, highlighting its role as a key switch in gene activation. Furthermore, the presence of acetylated histones can help distinguish between active and poised enhancer elements. hubrecht.eu
Involvement in DNA Replication and Repair Pathways
Histone modifications, including the acetylation of H2A, are integral to the processes of DNA replication and repair. mdpi.com These modifications help to create a chromatin environment that is conducive to the recruitment and function of the necessary enzymatic machinery.
In the event of DNA damage, such as double-strand breaks (DSBs), the cell activates a complex signaling network known as the DNA Damage Response (DDR). nih.gov Histone modifications are among the earliest events in the DDR. Phosphorylation of the H2A variant H2AX to form γH2AX is a well-known marker of DSBs. pnas.orgmdpi.com Acetylation of histones, including H2A, also plays a crucial role by creating a more open chromatin structure around the damage site, which facilitates the access of repair proteins. nih.govnih.gov This process is often coordinated with other modifications, such as ubiquitination, to orchestrate a comprehensive response to DNA damage. nih.gov
The acetylated lysine residues on histone tails can act as binding sites for proteins containing bromodomains, which are specialized protein modules that recognize acetyl-lysine motifs. nih.gov Many proteins involved in DNA repair and chromatin remodeling contain bromodomains. Therefore, H2A acetylation can directly recruit repair factors to the site of DNA damage, promoting the efficient repair of the lesion. nih.gov For instance, the recruitment of factors like 53BP1 and BRCA1 to DNA damage sites is influenced by the ubiquitination of H2A, a process that can be modulated by acetylation. royalsocietypublishing.orgwikipedia.org
Contributions to Cell Cycle Progression and Chromosome Segregation
The proper progression through the cell cycle and the faithful segregation of chromosomes during mitosis are dependent on precise changes in chromatin structure. Histone H2A and its modifications are key players in these processes. nih.gov
The histone variant H2A.Z, for example, has been shown to be involved in regulating the cell cycle. nih.govresearchgate.net Depletion of H2A.Z can lead to delays in DNA replication and progression through the cell cycle. nih.govresearchgate.net Furthermore, post-translational modifications of H2A, including acetylation, are important for maintaining genome stability and ensuring proper chromosome segregation. embopress.org For instance, the phosphorylation of H2A at specific residues is crucial for the proper localization of proteins involved in sister chromatid cohesion and separation. tandfonline.com
Research Findings on Histone H2A Acetylation
| Cellular Process | Specific Role of H2A Acetylation | Key Research Findings |
| Gene Expression | Promotes the formation of euchromatin, allowing for transcriptional activation. wikipedia.orgnih.gov | Acetylated H2A.Z is found at the transcription start sites of active genes, while the deacetylated form is associated with inactive genes. nih.gov |
| DNA Repair | Creates an open chromatin structure at sites of DNA damage to facilitate the recruitment of repair machinery. nih.gov | Acetylation of H2A can influence the recruitment of repair factors like 53BP1 and BRCA1. royalsocietypublishing.org |
| Cell Cycle | Contributes to the regulation of cell cycle progression and ensures proper chromosome segregation. nih.govembopress.org | The histone variant H2A.Z is involved in the timing of DNA replication and cell cycle progression. nih.govresearchgate.net |
Roles in Developmental Processes and Cell Differentiation
The C-terminal region of histone H2A, which includes the amino acid sequence 107-122, plays a significant role in the epigenetic regulation of gene expression during developmental processes and cell differentiation. While this specific peptide fragment, Histone-H2A-(107-122)-Ac-OH, is primarily used in research to probe the functions of its parent domain, studies on the C-terminal tail of H2A and its variants, such as H2A.Z, have illuminated its importance in cell fate determination.
The histone variant H2A.Z is essential for early mammalian development and is involved in both the activation and repression of genes crucial for pluripotency and differentiation. The C-terminal domain of H2A.Z is critical for its proper incorporation and localization within the genome, particularly at the promoter and enhancer regions of developmentally regulated genes nih.govasm.org. This specific localization helps establish unique chromatin states that are necessary for the precise execution of developmental gene expression programs.
Alterations to the H2A.Z C-terminal tail have been shown to disrupt the balance of chromatin states, affecting lineage commitment in embryonic stem (ES) cells. For instance, the C-terminal region of H2A.Z is involved in creating denser chromatin fibers, a function attributed to the acidic patch on the nucleosome surface which is influenced by this tail nih.gov. A modified H2A.Z C-terminus can lead to a global deregulation of the transcriptome, impacting various biological processes necessary for proper development asm.org. Research using a peptide derived from the H2A.Z C-terminal tail (C9 peptide) demonstrated that its introduction into living cells could induce chromatin reorganization, destabilize nucleosomes, and alter gene expression, underscoring the tail's role in maintaining global chromatin architecture nih.gov.
Furthermore, the dynamic process of histone cleavage has been observed during ES cell differentiation. While some studies point to the cleavage of the N-terminal tail of H2A by proteases like Cathepsin L to silence pluripotency genes, this highlights the broader theme of histone tail dynamics in regulating differentiation biorxiv.org. The stability and interactions of the entire nucleosome, governed in part by the C-terminal tail of H2A, are thus integral to the orchestrated changes in gene expression that drive cell differentiation nih.govplos.orgresearchgate.net.
Table 1: Influence of the H2A C-Terminal Domain on Developmental Regulation
| Feature | Role of H2A C-Terminal Domain | Significance in Development |
|---|---|---|
| H2A.Z Localization | The C-terminal domain is essential for the correct genomic positioning of the H2A.Z variant asm.org. | Proper localization at promoters and enhancers is crucial for regulating genes that control cell lineage and pluripotency. |
| Chromatin Architecture | Influences the formation of denser chromatin fibers and overall nucleosome stability nih.govnih.gov. | Establishes specific chromatin states required for the orderly activation and silencing of genes during differentiation. |
| Gene Expression | A modified or absent H2A.Z C-terminus leads to widespread changes in gene expression asm.orgnih.gov. | Ensures the precise temporal and spatial control of gene expression patterns that define different cell fates. |
| Nucleosome Dynamics | Interacts with linker histone H1 and affects nucleosome mobility and stability nih.govplos.orgresearchgate.net. | Facilitates the dynamic chromatin remodeling necessary for cells to transition from a pluripotent to a differentiated state. |
Participation in Cellular Stress Responses
The C-terminal tail of histone H2A, encompassing the 107-122 amino acid region, is a critical component in the cellular response to stress, particularly DNA damage. This region acts as a key regulator of chromatin dynamics and nucleosome stability, which are fundamental to DNA repair processes nih.govnih.gov. Studies have demonstrated that cells expressing H2A with a truncated C-terminus exhibit increased sensitivity to various forms of cellular stress, including DNA-damaging agents nih.govresearchgate.netplos.org.
The functional importance of this region is highlighted by experiments where the C-terminal tail of H2A was partially or completely removed. For instance, the deletion of amino acids 115-129 makes cells more sensitive to topoisomerase inhibitors like camptothecin, which induce DNA strand breaks nih.gov. This sensitivity is linked to the role of the H2A C-terminus in nucleosome stability and its influence on chromatin remodeling, a process essential for providing repair machinery access to damaged DNA nih.gov. The specific segment from amino acids 114 to 122 is directly implicated in the efficiency of nucleosome remodeling by ISWI-type chromatin remodelers, which are vital for repositioning nucleosomes during DNA repair nih.govplos.org.
Post-translational modifications within the H2A C-terminal tail are central to signaling and executing the DNA damage response (DDR). A complex pattern of phosphorylation occurs at multiple residues within this tail in response to different types of DNA damage, suggesting the existence of a "histone code" for stress responses nih.gov.
Key findings from research on this topic are summarized below:
H2A Serine 122: In yeast, the serine at position 122 (S122) is crucial for cell survival following exposure to DNA-damaging agents that cause double-strand breaks, UV irradiation, and oxidative damage nih.gov.
Phosphorylation Patterns: In response to oxidative stress, significant phosphorylation is observed at residues S122, T126, and S129 in the H2A C-terminus. Other damaging agents, like MMS (methyl methanesulfonate), trigger a different phosphorylation pattern, with high levels at S129 and lower levels at S122 and T126 nih.gov.
H2A.X Variant: The histone variant H2A.X, a well-known sensor of DNA double-strand breaks, contains a conserved SQ motif in its C-terminal tail. The serine residue within this motif is rapidly phosphorylated (termed γH2AX) at sites of DNA damage, serving as a docking platform to recruit DNA repair proteins rockefeller.edufrontiersin.org. This modification is one of the earliest and most critical events in the DDR pathway.
Table 2: H2A C-Terminal Modifications and Their Role in Cellular Stress Responses
| Modification Site (Yeast H2A) | Type of Stress | Functional Role |
|---|---|---|
| Serine 122 (S122) | Double-Strand Breaks, Oxidative Damage, UV Damage | Critical for cell survival and efficient DNA repair; part of a complex phosphorylation response nih.gov. |
| Threonine 126 (T126) | Oxidative Damage, MMS-induced Damage | Phosphorylated in response to specific types of DNA damage, contributing to the "damage code" nih.gov. |
| Serine 129 (S129) | Double-Strand Breaks, MMS-induced Damage, UV Damage | A major site of Mec1p-dependent phosphorylation, crucial for initiating the DNA damage response pathway nih.gov. |
| H2A.X C-Terminal SQ Motif | DNA Double-Strand Breaks | Rapid phosphorylation of the serine residue creates γH2AX, which recruits DNA repair and checkpoint proteins rockefeller.edufrontiersin.org. |
Interplay with Other Histone Post Translational Modifications
Crosstalk with Methylation on H2A and Other Histones
The relationship between histone acetylation and methylation is a critical aspect of epigenetic regulation. This crosstalk can be either synergistic or antagonistic, contributing to the precise control of chromatin states.
Genome-wide studies have revealed an antagonistic relationship between the acetylation of the histone variant H2A.Z and the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). nih.govnih.gov A decrease in H3K27 methylation levels has been observed to correlate with a notable increase, or hyper-acetylation, of histones H2A and H2A.Z in their N-terminal domains. nih.govnih.gov H3K27me3 is a well-established marker of facultative heterochromatin and transcriptional repression. biomodal.com Therefore, the inverse correlation with H2A acetylation suggests that these two marks act in opposition to regulate gene expression. The presence of acetylated H2A may create a chromatin environment that is non-conducive to the establishment or maintenance of H3K27me3, thereby promoting a more open and transcriptionally active state.
Conversely, the interplay between H2A.Z and H3K9 methylation is involved in the regulation of Heterochromatin Protein 1α (HP1α) binding. nih.govnih.gov HP1α is a key architectural protein of constitutive heterochromatin and its recruitment is a hallmark of gene silencing. While H3K9me3 is a primary binding site for HP1α, the presence of H2A.Z can modulate this interaction. nih.govnih.gov This suggests a complex regulatory mechanism where the combination of different histone variants and their modifications fine-tunes the structural and functional properties of heterochromatin.
Furthermore, processive H3K4 methylation has been shown to be dependent on H2B mono-ubiquitination, which in turn is linked to the hyperacetylation of H2A.Z at chromatin boundaries. nih.gov This highlights a cascade of events where one modification influences another across different histone proteins, ultimately leading to a specific chromatin state.
Cooperative and Antagonistic Relationships with Phosphorylation
Histone acetylation and phosphorylation are two key modifications that often work in concert, particularly in response to cellular stress signals such as DNA damage.
A significant example of a cooperative relationship is observed during the DNA double-strand break (DSB) response. The phosphorylation of the histone variant H2AX at serine 139, resulting in γ-H2AX, is a critical early event in signaling the presence of DNA damage. nih.gov This phosphorylation event initiates a cooperative activation loop with histone H3 acetylation. The presence of γ-H2AX stimulates the acetylation of H3, which in turn facilitates the binding of chromatin remodeling complexes like SWI/SNF. nih.gov This coordinated action of phosphorylation and acetylation helps to create a localized open chromatin environment that is accessible to the DNA repair machinery.
In contrast, an antagonistic relationship between H2A acetylation and phosphorylation has been described in the context of transcriptional regulation. The stress-induced kinase MSK1 can phosphorylate histone H2A at serine 1, a modification associated with the inhibition of RNA synthesis. wikipedia.org However, the acetylation of histones can suppress this inhibitory phosphorylation by MSK1, thereby promoting transcription. wikipedia.org This suggests a model where the balance between H2A phosphorylation and acetylation can fine-tune the transcriptional output of genes.
The table below summarizes the interplay between H2A acetylation and phosphorylation in different cellular contexts.
| Interacting Modification | Cellular Process | Relationship with H2A Acetylation | Outcome |
| H2AXS139ph (γ-H2AX) | DNA Double-Strand Break Repair | Cooperative | Promotes chromatin accessibility for DNA repair machinery nih.gov |
| H2AS1ph | Transcription | Antagonistic | H2A acetylation suppresses inhibitory phosphorylation, promoting transcription wikipedia.org |
Intersections with Ubiquitination and SUMOylation
The interplay between histone H2A acetylation and the attachment of larger polypeptide modifiers like ubiquitin and Small Ubiquitin-like Modifier (SUMO) adds another layer of complexity to chromatin regulation.
Research has indicated that acetylation of the N-terminal tail of human H2A at lysines 13 and 15 can inhibit the ubiquitination of histone H2B in vitro. nih.gov This suggests a potential antagonistic relationship where H2A acetylation could prevent the downstream signaling events that are dependent on H2B ubiquitination. Conversely, at specific chromatin boundaries, the mono-ubiquitination of H2B (H2Bub1) is a prerequisite for the hyperacetylation of histones H3, H4, and the histone variant H2A.Z. nih.gov The depletion of the E3 ligase responsible for H2Bub1 leads to a rapid loss of these acetylation marks, indicating a hierarchical relationship where ubiquitination precedes and is necessary for acetylation at these loci. nih.gov
The connection between acetylation and SUMOylation is also an active area of investigation. Evidence suggests that histone acetylation may facilitate the SUMOylation of histones. pnas.orgnih.govoup.com Histone SUMOylation is generally associated with transcriptional repression. pnas.orgnih.govoup.com This repressive effect is thought to be mediated, at least in part, by the recruitment of histone deacetylases (HDACs) and Heterochromatin Protein 1 (HP1). pnas.orgoup.com This creates a negative feedback loop where acetylation promotes a modification (SUMOylation) that in turn leads to the removal of acetyl groups, thereby reinforcing a silent chromatin state. In the context of DNA damage, the histone variant H2A.Z-2 undergoes damage-dependent SUMOylation, which is crucial for its exchange at DNA damage sites and facilitates the recruitment of repair factors. nih.gov
Formation of Combinatorial Histone Modification Patterns ("Histone Code")
The concept of the "histone code" postulates that specific combinations of histone modifications act in concert to be recognized by effector proteins, which in turn dictate downstream cellular functions. nih.gov Histone H2A acetylation is a key component of these combinatorial patterns.
Genome-wide analyses have identified numerous patterns of histone modifications associated with promoters and enhancers. researchgate.net The histone variant H2A.Z, which is often acetylated, is a component of a common modification module found at thousands of gene promoters. researchgate.net The presence of this module, which includes a variety of both acetylation and methylation marks, is strongly correlated with active gene expression. researchgate.net
The complexity of these patterns suggests that single modifications are not sufficient to determine the functional state of chromatin. Instead, it is the specific combination and context of marks, including H2A acetylation, that provide a nuanced regulatory language. For instance, the interplay between H2A.Z and H3K9 methylation in the presence of linker histone H1.4 influences the binding of HP1α, demonstrating how the combination of a histone variant, a repressive methylation mark, and a structural protein can fine-tune the properties of heterochromatin. nih.govnih.gov
Integration into Complex Epigenetic Regulatory Networks
Histone H2A acetylation is deeply embedded within complex epigenetic regulatory networks that involve a multitude of proteins and enzymatic activities. These networks are responsible for establishing and maintaining cellular identity and for responding to environmental cues.
A key example of this integration is the relationship between H2A acetylation and chromatin remodeling complexes. The SWR-C complex (in yeast) is an ATP-dependent chromatin remodeler responsible for exchanging canonical histone H2A with the variant H2A.Z in nucleosomes. nih.govresearchgate.netsemanticscholar.org The activity of the SWR-C complex can be influenced by other histone modifications. For instance, acetylation of histone H3 on lysine 56 (H3K56ac) has been shown to alter the substrate specificity of SWR-C, leading to a less precise exchange of H2A.Z. nih.gov This demonstrates how a modification on one histone (H3) can regulate the machinery that deposits a variant of another histone (H2A.Z), which is itself a substrate for acetylation.
The TIP60 complex is another crucial player that not only possesses histone acetyltransferase activity directed towards H2A.Z but is also involved in its deposition. nih.gov This dual functionality highlights the tight coupling between the enzymatic modification of histones and the dynamic exchange of histone variants.
These regulatory networks are not linear pathways but are characterized by feedback loops and redundant mechanisms that ensure the robustness of epigenetic states. The interplay between histone modifying enzymes, chromatin remodelers, and the histone modifications themselves creates a highly dynamic and responsive system that is essential for normal cellular function.
Advanced Methodologies and Research Paradigms
Synthetic Peptide-Based Biochemical Assays
Synthetic peptides that mimic specific post-translationally modified regions of histones are fundamental tools for in vitro biochemical analyses. These peptides allow for controlled experiments outside the complex environment of the cell nucleus.
The acetylation state of histones is dynamically regulated by two opposing classes of enzymes: Histone Acetyltransferases (HATs) which add acetyl groups, and Histone Deacetylases (HDACs) which remove them. Synthetic peptides are crucial for measuring the activity and substrate specificity of these enzymes.
An acetylated peptide such as Histone-H2A-(107-122)-Ac-OH can serve as a substrate for HDACs. In a typical assay, the peptide is incubated with a purified HDAC enzyme or a cellular extract containing HDAC activity. The rate of deacetylation can be measured using various methods, including radioactive assays or mass spectrometry, to determine the enzyme's kinetic parameters. Conversely, the non-acetylated version of this peptide can be used as a substrate for HATs. By incubating the unmodified peptide with a HAT enzyme and the acetyl donor, Acetyl-CoA, researchers can quantify the enzyme's ability to acetylate that specific H2A sequence. Such assays are critical for screening potential inhibitor compounds that could modulate enzyme activity for therapeutic purposes.
| Assay Component | Role in HAT Assay | Role in HDAC Assay |
| Enzyme | Histone Acetyltransferase (HAT) | Histone Deacetylase (HDAC) |
| Peptide Substrate | Unmodified H2A-(107-122)-OH | This compound |
| Co-factor/Donor | Acetyl-CoA | Not Applicable |
| Primary Readout | Rate of peptide acetylation | Rate of peptide deacetylation |
| Application | Quantify HAT activity, screen for HAT inhibitors | Quantify HDAC activity, screen for HDAC inhibitors |
Acetylated lysine (B10760008) residues on histone tails act as docking sites for specific "reader" proteins, which contain domains like bromodomains that recognize these modifications. These reader proteins translate the histone code into downstream biological effects, such as transcriptional activation.
Synthetic acetylated peptides are indispensable for identifying and characterizing these interactions. A common technique is the peptide pull-down assay. In this method, a biotinylated version of the this compound peptide is immobilized on avidin-coated beads. These beads are then incubated with a nuclear extract. Proteins that specifically bind to the acetylated peptide will be "pulled down" and can be separated from non-binding proteins. The bound proteins are then eluted and identified using mass spectrometry. This approach allows for the unbiased discovery of novel reader proteins for specific histone marks. Furthermore, peptide arrays, where numerous different modified histone peptides are spotted onto a surface, can be used to screen the binding specificity of a known reader protein, revealing its preference for certain modifications. For instance, a study using a histone peptide array found that the binding of PARP1 to the H2A tail was suppressed by single acetylation at lysine 5 (K5ac) but was significantly increased when both K5ac and K13ac were present.
Antibody-Based Epigenomic Profiling Techniques
To understand the function of H2A acetylation within a cellular context, it is essential to map its location across the genome and visualize its presence within cells and tissues. These studies rely on highly specific antibodies that can recognize the acetylated form of H2A.
Chromatin Immunoprecipitation (ChIP) is the gold-standard technique for mapping the genomic location of histone modifications. The method involves cross-linking proteins to DNA in living cells, shearing the chromatin into small fragments, and then using an antibody specific for acetylated H2A to immunoprecipitate the chromatin fragments carrying this mark. The associated DNA is then purified and identified.
When combined with high-throughput sequencing (ChIP-seq), this technique provides a genome-wide map of the modification's distribution at high resolution. Numerous studies have used ChIP-seq to map H2A acetylation, particularly on the histone variant H2A.Z. Research has shown that acetylated H2A.Z (acH2A.Z) is specifically localized at the transcription start sites (TSSs) of actively transcribed genes. In contrast, non-acetylated H2A.Z can be found at inactive gene promoters. This differential localization suggests a direct role for H2A acetylation in gene activation. In cancer research, ChIP-seq has revealed that gains in H2A.Z acetylation at enhancer regions are associated with the aberrant activation of oncogenes.
| Genomic Feature | Typical H2A Acetylation Status | Associated Gene Activity |
| Active Promoters/TSSs | Enriched | Active |
| Active Enhancers | Enriched | Active |
| Poised/Inactive Promoters | Depleted | Inactive/Poised |
| Gene Bodies | Generally Low | Varies |
Western blotting is a routine biochemical technique used to detect and quantify the total amount of a specific protein or its modified form in a cell or tissue extract. Using an antibody against acetylated H2A, researchers can assess global changes in H2A acetylation levels in response to various stimuli or drug treatments. For example, treating cells with an HDAC inhibitor would be expected to cause an increase in the signal for acetylated H2A on a Western blot.
Immunofluorescence is a microscopy-based technique that uses antibodies to visualize the location of a protein within a cell. An antibody targeting acetylated H2A can be used to stain cells, revealing the subcellular distribution of this modification. This can show, for instance, whether H2A acetylation is concentrated in specific nuclear regions, providing clues about its function.
More recently, alternative methods to ChIP-seq have been developed that offer higher resolution, lower background, and require significantly fewer cells. Cleavage Under Targets & Release Using Nuclease (CUT&RUN) and Cleavage Under Targets & Tagmentation (CUT&Tag) are two such techniques.
In CUT&RUN, an antibody to acetylated H2A guides a fusion protein of Protein A/G and Micrococcal Nuclease (pAG-MNase) to its genomic targets. Activation of the nuclease then cleaves the DNA surrounding the binding site, releasing the targeted chromatin fragments for sequencing. This in-situ cleavage minimizes background noise common in ChIP-seq.
CUT&Tag is a further adaptation where the antibody targets a pAG-Tn5 transposase fusion protein. When activated, the Tn5 enzyme simultaneously fragments the DNA and "tagmentates" it by adding sequencing adapters. This streamlined workflow is highly efficient and can be adapted for single-cell profiling. Studies benchmarking CUT&Tag for histone acetylation marks have shown it successfully identifies the strongest signal regions previously mapped by ChIP-seq, demonstrating its power and efficiency for profiling marks like H2A acetylation.
Mass Spectrometry-Based Proteomic Analysis of Histone PTMs
Mass spectrometry (MS) has become an indispensable tool for the qualitative and quantitative analysis of histone PTMs, offering high sensitivity and the ability to identify novel modification sites. nih.govcreative-proteomics.com In the context of this compound, MS-based proteomics provides a powerful platform to detect and quantify the acetylation status of lysine residues within this C-terminal tail region of histone H2A.
Several MS-based strategies are employed for histone analysis, including "bottom-up," "middle-down," and "top-down" approaches. stanford.edunih.gov In a bottom-up strategy, histones are enzymatically digested into smaller peptides before analysis. mdpi.com Due to the high content of lysine and arginine residues in histones, trypsin digestion can result in very short peptides that are difficult to analyze. stanford.edu To overcome this, chemical derivatization of lysine residues, such as propionylation, is often used to block tryptic cleavage and generate longer, more readily analyzable peptides. nih.gov
For the specific analysis of this compound, a targeted MS approach could be developed. This would involve the use of high-resolution mass spectrometers to accurately measure the mass of the peptide, with and without acetylation, allowing for precise quantification. Tandem mass spectrometry (MS/MS) would then be used to fragment the peptide and pinpoint the exact location of the acetyl group on the lysine residues within the 107-122 sequence. nih.gov
| Approach | Description | Application to this compound |
|---|---|---|
| Bottom-Up Proteomics | Proteins are digested into smaller peptides, which are then analyzed by MS. This is a widely used and robust method for identifying and quantifying PTMs. tandfonline.com | Would involve the isolation of histone H2A, followed by enzymatic digestion to generate the 107-122 peptide for subsequent MS/MS analysis to confirm acetylation. |
| Middle-Down Proteomics | Longer peptides (3-7 kDa) are analyzed, allowing for the characterization of multiple PTMs on a single peptide. | Could be used to analyze the entire C-terminal tail of H2A, providing information on the combinatorial patterns of modifications that may exist alongside the acetylation at the 107-122 region. |
| Top-Down Proteomics | Intact proteins are introduced into the mass spectrometer, providing a complete view of all PTMs on a single histone molecule. nih.gov | Would enable the characterization of the complete proteoform of H2A, including the acetylation at the 107-122 region in the context of all other modifications present on the entire protein. |
Genetic Perturbation Approaches for Studying H2A Acetylation
To understand the functional consequences of acetylation on the H2A C-terminal tail, researchers utilize genetic perturbation techniques to manipulate the acetylation status of this region in a cellular context.
Site-directed mutagenesis is a classical yet powerful technique used to investigate the function of specific amino acid residues. To study the role of acetylation within the Histone-H2A-(107-122) region, the lysine residues within this sequence can be mutated. Typically, lysine (K) is replaced with an arginine (R) to mimic a perpetually unacetylated state, as arginine retains the positive charge but cannot be acetylated. Conversely, mutating lysine to a glutamine (Q) can mimic a constitutively acetylated state, as glutamine is a neutral amino acid similar in size to acetylated lysine. By introducing these mutations into cells, researchers can observe the resulting phenotypic changes and infer the function of acetylation at these specific sites.
The advent of CRISPR/Cas9 technology has revolutionized the field of epigenetics, enabling the targeted modification of the epigenome. nih.gov For studying H2A acetylation, a nuclease-deficient Cas9 (dCas9) can be fused to a histone acetyltransferase (HAT) or a histone deacetylase (HDAC) enzyme. nih.gov This dCas9-effector fusion protein can then be directed to the specific genomic region encoding the H2A C-terminal tail by a guide RNA (gRNA).
This approach allows for the targeted addition or removal of acetyl groups from the lysine residues within the 107-122 region of histone H2A, providing a powerful tool to study the direct consequences of this modification on gene expression and chromatin structure in a locus-specific manner. epigenie.comnih.govduke.edu For instance, fusing the catalytic core of the human acetyltransferase p300 to dCas9 has been shown to effectively catalyze the acetylation of histone H3 lysine 27 at target sites, leading to transcriptional activation. nih.govduke.edu A similar strategy could be adapted to target the H2A C-terminal tail.
| Technique | Principle | Application to this compound |
|---|---|---|
| Site-Directed Mutagenesis | Introduction of specific mutations into a gene to alter the encoded protein sequence. | Mutating lysine residues within the 107-122 region of H2A to arginine (to mimic a non-acetylated state) or glutamine (to mimic an acetylated state) to study the functional impact of acetylation. |
| CRISPR/Cas9 Epigenome Editing | A dCas9 protein is fused to an epigenetic modifier (e.g., a HAT or HDAC) and targeted to a specific genomic locus by a gRNA. nih.gov | Targeting a dCas9-HAT or dCas9-HDAC fusion protein to the gene encoding histone H2A to specifically add or remove acetyl groups from the 107-122 region, allowing for the study of the direct effects of this modification. |
Structural Biology Insights into Modified Nucleosomes and Protein-Peptide Interactions
Understanding the structural impact of acetylation on the H2A C-terminal tail is crucial for elucidating its mechanism of action. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into the structure of modified nucleosomes and their interactions with other proteins.
X-ray crystallography can be used to determine the three-dimensional structure of nucleosomes containing acetylated H2A. By comparing the structure of nucleosomes with and without acetylation in the 107-122 region, researchers can identify conformational changes in the histone tail, the histone core, and the associated DNA. rcsb.orgnih.gov These structural changes can explain how acetylation affects nucleosome stability and accessibility. nih.gov
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and their interactions in solution. epigentek.com NMR can be used to study the conformational dynamics of the H2A C-terminal tail and how these dynamics are altered by acetylation. pnas.org Furthermore, NMR can be used to map the binding sites of "reader" proteins that specifically recognize and bind to the acetylated H2A tail, providing insights into the downstream signaling pathways that are activated by this modification.
Computational and Systems Biology Modeling of Histone Modification Dynamics
Computational and systems biology approaches are increasingly being used to model the complex dynamics of histone modifications and their impact on gene regulation. nih.gov These models can integrate experimental data from various sources to simulate the interplay between different PTMs and their regulatory consequences. nih.gov
Mathematical models can be developed to describe the dynamic processes of acetylation and deacetylation of the H2A C-terminal tail. researchgate.net These models can help to understand how the steady-state levels of H2A acetylation are established and maintained, and how they respond to cellular signals. By incorporating structural information, molecular dynamics simulations can be used to predict how acetylation of the Histone-H2A-(107-122) region affects the conformational landscape of the nucleosome and its interactions with other molecules. nih.govbiorxiv.org This systems-level understanding is crucial for deciphering the role of this specific histone modification in the broader context of epigenetic regulation.
Predictive Models of Acetylation Patterns
The targeted acetylation of specific lysine residues on histone tails is a critical mechanism for regulating chromatin structure and gene expression. Predicting which sites are targeted by histone acetyltransferases (HATs) is a significant focus of computational biology. Predictive models for acetylation patterns, including those relevant to the C-terminal tail of Histone H2A, are primarily built upon the principle that HATs recognize and bind to specific local amino acid sequences surrounding a target lysine.
Early predictive approaches relied on identifying consensus sequences. However, it has become clear that a simple consensus motif for acetylation is often not sufficient for accurate prediction. Consequently, more sophisticated methodologies, particularly machine learning algorithms, have been developed. These models are trained on large datasets of experimentally verified acetylated and non-acetylated lysine sites to learn the complex sequence features that determine substrate specificity.
Support Vector Machines (SVM) are a commonly used algorithm in this context. An SVM-based model, such as LysAcet, can be trained to classify a given lysine residue as either acetylated or not. The predictive power of these models is heavily dependent on the features extracted from the protein sequence. Key features often include:
Amino Acid Composition: The frequency of amino acids in the vicinity of the lysine residue.
Sequence Properties: Physicochemical properties of the flanking amino acids, such as charge, hydrophobicity, and size.
Sequence Coupling Patterns: The relative positions of pairs of amino acids, which can capture longer-range information within the peptide sequence.
Using these approaches, clustering analyses of known acetylated histone sequences have successfully defined local amino acid compositions indicative of potential acetylation sites. This methodology has led to the successful in silico prediction and subsequent experimental validation of previously unknown acetylation sites on core histones, including lysines within the C-terminal region of Histone H2A, such as H2AK125 and H2AK127. Such validated predictions underscore the capability of computational models to guide experimental discovery. These models suggest that HATs target specific sequence patterns, and this knowledge can be leveraged to study both histone and non-histone protein acetylation.
The table below summarizes common approaches used in predictive modeling of histone acetylation.
| Modeling Approach | Core Principle | Input Features | Application to Histone H2A-(107-122) |
|---|---|---|---|
| Sequence Motif Analysis | Identification of over-represented amino acid patterns around acetylated lysines. | Short, conserved amino acid sequences (e.g., K-x-Ac). | Provides a foundational, though often low-specificity, prediction based on local sequence. |
| Machine Learning (e.g., SVM) | Statistical learning from known positive and negative examples to classify new sites. | Amino acid composition, physicochemical properties, sequence coupling patterns. | Offers higher accuracy prediction for lysines within the 107-122 peptide by learning complex patterns from global histone acetylation data. |
| Hierarchical Clustering | Grouping of lysine-containing sequences based on similarity to known acetylated sites. | Local amino acid sequence constitution. | Can identify candidate lysines within the 107-122 region that share sequence characteristics with validated acetylation sites elsewhere in the histones. |
Simulation of Chromatin State Transitions
Understanding how a specific modification like the acetylation of the Histone H2A C-terminal tail influences the larger-scale structure of chromatin requires advanced simulation techniques. These computational methods bridge the gap between atomic-level modifications and macroscopic changes in chromatin accessibility and function. Two primary paradigms are employed: Molecular Dynamics (MD) simulations and stochastic modeling.
Molecular Dynamics (MD) Simulations provide an atomistic view of how histone modifications affect nucleosome structure and dynamics. MD simulations of nucleosomes have revealed that the H2A C-terminal tail is intrinsically dynamic and makes transient, direct contact with both the nucleosomal and linker DNA near the DNA entry/exit point. These interactions are crucial for stabilizing the wrapping of DNA around the histone octamer. Simulations involving C-terminally truncated H2A (e.g., H2A missing residues 123-129 or 115-129) show that loss of this tail leads to increased nucleosome mobility and a higher rate of spontaneous repositioning, indicating a role in stabilizing the nucleosome.
Acetylation of a lysine within the 107-122 region would neutralize its positive charge. MD simulations of histone acetylation in general show that this charge neutralization weakens the electrostatic interactions between the histone tail and the negatively charged DNA phosphate (B84403) backbone. This leads to increased conformational flexibility and motion of the tail, effectively disengaging it from the DNA. For the H2A C-terminal tail, this would likely disrupt its DNA-tethering function, potentially leading to localized DNA unwrapping and increased accessibility, a precursor to a more "open" or active chromatin state.
Stochastic Models operate at a higher level of abstraction to simulate the dynamic interplay of histone modifications over time and across a stretch of chromatin. These models represent a region of chromatin as an array of nucleosomes, each of which can exist in a limited number of states (e.g., acetylated, methylated, unmodified). The transitions between these states are governed by probabilities that reflect the enzymatic activities of writers (like HATs) and erasers (like HDACs), as well as feedback mechanisms where existing modifications can recruit enzymes to modify adjacent nucleosomes.
These simulations can demonstrate how a local acetylation event could either remain localized or spread to neighboring nucleosomes, leading to the formation of a stable, acetylated chromatin domain. They are particularly useful for exploring concepts like bistability, where the chromatin can switch between two stable states (e.g., a repressed, unmodified state and an active, acetylated state) in response to cellular signals. Such models predict that the interplay between modifying enzymes and the physical connectivity of chromatin can lead to the establishment, maintenance, and propagation of distinct epigenetic states.
The table below outlines these simulation methodologies and their relevance to understanding the impact of H2A C-terminal acetylation.
| Simulation Methodology | Level of Detail | Key Insights Provided | Relevance to Histone H2A-(107-122)-Ac-OH |
|---|---|---|---|
| All-Atom Molecular Dynamics (MD) | Atomic | Reveals changes in tail-DNA interactions, nucleosome stability, and local DNA unwrapping. | Predicts how acetylation within this specific peptide alters its conformation and weakens its interaction with DNA, potentially increasing DNA accessibility. |
| Stochastic Modeling | Nucleosome/Domain | Models the establishment, spreading, and stability of modification patterns over time. | Simulates whether acetylation in the 107-122 region could initiate a switch to a stably active chromatin state and how this state is maintained. |
Theoretical Frameworks and Broader Implications
Refinements to the "Histone Code" Hypothesis Based on H2A Acetylation
The "histone code" hypothesis posits that specific post-translational modifications (PTMs) on histone tails, alone or in combination, are "read" by other proteins to bring about distinct downstream events, such as gene activation or repression. nih.gov Initially conceived as a relatively straightforward cellular language, research into modifications like H2A acetylation has revealed a far more complex and nuanced system.
Rather than acting as simple "on" or "off" switches, histone modifications create a sophisticated signaling platform. H2A acetylation, particularly within the C-terminal region that includes amino acids 107-122, refines the histone code by providing specific biophysical outputs. For example, acetylation neutralizes the positive charge of lysine (B10760008) residues, which directly weakens the electrostatic interactions between the histone and the negatively charged DNA backbone. pnas.orgwikipedia.org This alteration doesn't just signal for activation; it physically facilitates it by creating a more permissive chromatin environment.
Furthermore, the context of H2A acetylation is crucial. The histone variant H2A.Z, for example, can be associated with both active and poised gene promoters. nih.gov Studies in prostate cancer have shown that it is the acetylation state of H2A.Z that distinguishes these roles: acetylated H2A.Z is found at active genes, while deacetylated H2A.Z is present at poised or inactive promoters. nih.govscispace.comanu.edu.au This demonstrates that H2A acetylation adds a critical layer of information to the code, allowing for a more dynamic and precise regulation of gene expression than the mere presence of a histone variant alone. The code is therefore refined from a simple list of marks to a dynamic system where the functional output depends on the specific site, the histone variant, and the combinatorial interplay with other modifications.
Conceptual Models of Chromatin Plasticity and Dynamics
Chromatin plasticity refers to the ability of the genome to alter its structure, transitioning between condensed, transcriptionally silent states (heterochromatin) and open, accessible states (euchromatin). portlandpress.comjackwestin.com Histone H2A acetylation is a fundamental mechanism driving this plasticity. The C-terminal tail of H2A, which includes the 107-122 region, plays a key role in nucleosome stability and mobility. nih.govresearchgate.net
The primary model for how acetylation enhances chromatin plasticity is through charge neutralization. embopress.org By adding an acetyl group to a lysine residue, histone acetyltransferases (HATs) remove its positive charge. pnas.org This has several consequences:
Weakened Histone-DNA Interaction: The reduced positive charge lessens the affinity of the histone tail for DNA, contributing to a looser chromatin structure. pnas.orgembopress.org
Increased Nucleosome Mobility: Studies on C-terminally truncated H2A show that this region is critical for nucleosome stability; its modification or removal can increase the ability of nucleosomes to slide along the DNA. nih.govresearchgate.net
Enhanced DNA Accessibility: A more open chromatin state makes the underlying DNA more accessible to the transcriptional machinery, including RNA polymerase II and various transcription factors. pnas.orgembopress.org
Research using nuclear magnetic resonance (NMR) spectroscopy has shown that acetylation of H2A, more so than other core histones, leads to significant increases in the dynamic motion within the nucleosome core. pnas.org This increased dynamism directly correlates with greater accessibility for DNA-modifying enzymes, illustrating a direct mechanistic link between a specific histone modification and the functional plasticity of chromatin. pnas.org
Table 1: Impact of H2A C-Terminal Acetylation on Chromatin Properties
| Chromatin Property | Effect of H2A Acetylation | Underlying Mechanism | Functional Consequence |
|---|---|---|---|
| Nucleosome Stability | Decreased | Charge neutralization weakens histone-DNA contacts. pnas.orgnih.gov | Facilitates nucleosome remodeling and disassembly. |
| Nucleosome Mobility | Increased | The H2A C-terminus is critical for stable positioning; its modification enhances sliding. nih.govresearchgate.net | Allows for dynamic exposure of regulatory DNA sequences. |
| DNA Accessibility | Increased | Loosening of chromatin structure exposes DNA to external factors. pnas.org | Promotes binding of transcription factors and RNA polymerase. embopress.org |
| Inter-nucleosome Interaction | Reduced | Disruption of histone tail interactions that mediate chromatin compaction. pnas.org | Inhibits the formation of higher-order, condensed chromatin fibers. |
Evolutionary Conservation and Divergence of Histone H2A Modifications
Core histones are among the most evolutionarily conserved proteins, a reflection of their fundamental role in packaging and organizing the genome in all eukaryotes. nih.gov Histone H2A is no exception, with its core structure being highly conserved across vast evolutionary distances. However, the H2A family is also the most diverse, with numerous variants such as H2A.Z, H2A.X, and macroH2A that have evolved to perform specialized functions. nih.govwikipedia.org
Conservation: The fundamental mechanisms of H2A modification are deeply conserved. The enzymes that add and remove acetyl groups (HATs and HDACs) and the general effect of acetylation on chromatin structure are common across eukaryotes. wikipedia.org The histone variant H2A.Z, for instance, is evolutionarily conserved from yeast to humans and is consistently implicated in transcriptional regulation. nih.gov
Divergence: Despite the conservation of the core protein, the sites and patterns of PTMs can diverge. The sequences of the N- and C-terminal tails, which are primary sites for modification, show more variability than the histone fold domain. nih.gov This sequence divergence allows for the evolution of variant-specific modification patterns. For example, different H2A variants may lack specific lysine residues found in canonical H2A or possess unique sequences that are recognized by different modifying enzymes. nih.gov This evolutionary diversification enables H2A variants to be integrated into distinct regulatory pathways, contributing to the complexity of gene regulation in higher organisms.
Table 2: Conservation vs. Divergence in Histone H2A
| Feature | Conserved Aspects | Divergent Aspects |
|---|---|---|
| Protein Structure | The core histone fold domain is highly conserved across eukaryotes. | N- and C-terminal tail sequences show greater variability. Emergence of numerous H2A variants (H2A.Z, H2A.X, etc.). nih.gov |
| Modification Machinery | The families of enzymes responsible for acetylation (HATs) and deacetylation (HDACs) are conserved. | The specific recognition of H2A variants by these enzymes can differ. |
| Function of Acetylation | The role of acetylation in neutralizing lysine's positive charge to open chromatin is a universally conserved principle. wikipedia.org | The specific downstream consequences and regulatory pathways involving H2A acetylation have diversified. |
Mechanistic Insights Relevant to Aberrant Gene Regulation in Pathological Conditions
The precise regulation of histone acetylation is vital for normal cellular function, and its dysregulation is a hallmark of many diseases, particularly cancer. mdpi.com Aberrant H2A acetylation can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.
A clear mechanistic link has been established in prostate cancer. scispace.comresearchgate.net Genome-wide studies reveal that the acetylation of the H2A.Z variant is a key epigenetic mark associated with gene deregulation. nih.govanu.edu.au In normal prostate cells, acetylated H2A.Z (acH2A.Z) is found at the transcription start sites (TSSs) of active genes. scispace.com In prostate cancer, this pattern is dramatically altered:
Tumor Suppressor Silencing: Conversely, the silencing of tumor suppressor genes in cancer is associated with an increase in deacetylated H2A.Z at their promoters. anu.edu.aunih.gov
This demonstrates a direct mechanism where the misapplication of H2A acetylation rewires the transcriptional landscape to favor cancer progression. The level of global H2A.Z acetylation has even been shown to correlate with a poorer prognosis in prostate cancer patients, highlighting its clinical relevance. nih.gov Similar dysregulation of histone acetylation is implicated in other cancers and neurological disorders, where it disrupts the normal patterns of gene expression required for cellular health. mdpi.comnih.gov For instance, another study on prostate cancer identified that H2A Lys130 acetylation (H2A-K130ac) is an epigenetic mark that helps reignite androgen production in castration-resistant prostate cancer. tmc.edutmc.edu
Table 3: Aberrant H2A Acetylation in Pathological Gene Regulation
| Pathology | Aberrant H2A Acetylation Pattern | Mechanistic Consequence |
|---|---|---|
| Prostate Cancer (Oncogenes) | Gain of acetylated H2A.Z at promoters and neo-enhancers. nih.govnih.gov | Activation of pro-growth and survival genes. nih.gov |
| Prostate Cancer (Tumor Suppressors) | Increase of deacetylated H2A.Z at promoters. anu.edu.au | Silencing of genes that control cell proliferation. |
| Castration-Resistant Prostate Cancer | Increased H2A-K130ac levels. tmc.edutmc.edu | Reactivation of intra-tumoral androgen synthesis. |
| General Cancer | Global changes in histone acetylation patterns. | Widespread disruption of gene expression, contributing to genomic instability and malignant transformation. mdpi.com |
Unresolved Questions and Future Directions in H2A Acetylation Research
Despite significant progress, our understanding of H2A acetylation is far from complete. Several key questions remain that will guide future research in the field.
One major challenge is to move beyond correlation and establish direct causality for specific acetylation events. While acetylation is associated with active transcription, recent studies suggest that in many cases, it may be a consequence, rather than a cause, of transcription, as the passage of RNA polymerase II can make histone tails more accessible to HATs. biologists.com Differentiating the cause-and-effect relationships for specific H2A acetylation sites is a critical future direction.
Additionally, the functional "crosstalk" between H2A acetylation and other PTMs—such as ubiquitination, methylation, and phosphorylation—on H2A and other histones is an area of intense investigation. How these marks are integrated to produce a coherent regulatory output is poorly understood. For example, H2A.Z can be both acetylated and ubiquitinated, with these modifications having potentially opposing effects on gene expression. nih.govmdpi.com
Other key unresolved questions include:
Functional Specificity: What are the distinct roles of acetylation at different lysine residues within the H2A C-terminal tail (e.g., K115, K122) versus the N-terminal tail?
Enzymatic Regulation: Which specific HATs and HDACs are responsible for modifying the H2A C-terminus in different cellular contexts, and how are these enzymes themselves regulated?
Variant-Specific Roles: How does acetylation on canonical H2A differ functionally from acetylation on variants like H2A.Z and H2A.X?
Technological Development: There is a need for more advanced tools to study these dynamic modifications in single cells and in real-time to fully understand their role in complex biological processes.
Addressing these questions will provide a more complete picture of how H2A acetylation contributes to the epigenetic landscape and will likely open new avenues for therapeutic intervention in diseases driven by its dysregulation.
Q & A
Q. What are the structural characteristics of Histone-H2A-(107-122)-Ac-OH, and how do they influence its role in chromatin dynamics?
this compound is a 16-amino acid peptide (sequence: Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH) with a molecular weight of 1762.1 Da . Its acetylation at the N-terminus (Ac-) and lysine residues (e.g., Lys-119/120) modulates electrostatic interactions with DNA, affecting nucleosome stability and chromatin compaction. The hydrophobic residues (e.g., Val, Leu, Pro) contribute to histone-histone interactions in the nucleosome core . Researchers should verify peptide purity (>98%) via HPLC and mass spectrometry before functional assays .
Q. What experimental methodologies are recommended for studying the functional roles of this compound in chromatin remodeling?
Key approaches include:
- Chromatin immunoprecipitation (ChIP): To map its binding to specific genomic loci .
- Electrophoretic mobility shift assays (EMSA): Assess DNA-binding affinity using fluorescently labeled oligonucleotides .
- Circular dichroism (CD): Monitor structural changes under varying pH or ionic conditions .
- In vitro nucleosome reconstitution: Combine with DNA and other histones (H2B, H3, H4) to study nucleosome assembly .
Q. How should researchers handle and store this compound to ensure stability?
Store lyophilized powder at -20°C (stable for 3 years) or reconstituted solutions in DMSO at -80°C (1-year stability). Avoid freeze-thaw cycles. Solubility in DMSO is ≥176.2 mg/mL . For in vitro assays, dilute in Tris-buffered saline (pH 7.5) to prevent aggregation .
Advanced Research Questions
Q. How does the acetylation of Histone-H2A-(107-122) regulate epigenetic mechanisms, and what experimental controls are critical for validating these effects?
Acetylation reduces histone-DNA affinity, promoting transcriptional activation. For example, H2A.Z (a variant) acetylation enhances RNA polymerase II recruitment . Controls should include:
- Non-acetylated peptide analogs to isolate acetylation-specific effects.
- HDAC inhibitors (e.g., trichostatin A) to validate acetylation dynamics .
- Mutagenesis studies (e.g., Lys→Arg substitutions) to confirm residue-specific roles .
Q. What are the contradictions in reported data on this compound’s role in gene silencing versus activation, and how can they be resolved?
Discrepancies arise from model systems (e.g., yeast vs. human cells) and acetylation heterogeneity . To address this:
- Use isogenic cell lines with CRISPR-edited H2A variants.
- Perform single-molecule imaging (e.g., FRET) to quantify chromatin accessibility in real-time .
- Analyze cross-species conservation of acetylation sites via sequence alignment tools .
Q. How can researchers design assays to investigate the interaction of this compound with DNA repair proteins?
- Fluorescence anisotropy: Label the peptide with FITC and titrate with repair proteins (e.g., BRCA1) to measure binding constants .
- Co-crystallization: Optimize conditions (e.g., 30 mM Tris-HCl, pH 7.5; 5 mM NaCl) for structural studies .
- Pull-down assays: Use biotinylated peptides and streptavidin beads to isolate interacting partners from nuclear extracts .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in chromatin remodeling assays?
Apply nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. For high-throughput data, use hierarchical clustering to group genes by acetylation sensitivity. Report effect sizes (e.g., Cohen’s d) and confidence intervals to ensure reproducibility .
Methodological Challenges & Solutions
Q. How do researchers distinguish between in vitro artifacts and biologically relevant interactions of this compound?
- Compare results across multiple assay formats (e.g., EMSA vs. ChIP-seq).
- Include negative controls (e.g., scrambled peptide sequences) .
- Validate findings in primary cells or patient-derived models to account for chromatin complexity .
Q. What advanced techniques are recommended for resolving the structural dynamics of this compound in nucleosomes?
- Cryo-electron microscopy (cryo-EM): Resolve peptide-DNA interactions at near-atomic resolution .
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS): Map conformational changes upon acetylation .
- Molecular dynamics simulations: Predict free energy landscapes of nucleosome unwinding .
Q. How can researchers link this compound dysregulation to disease mechanisms such as cancer or immune evasion?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
